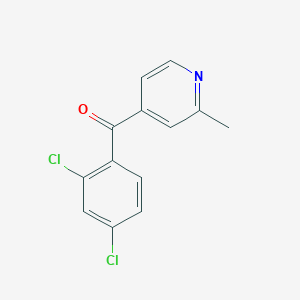![molecular formula C7H4Cl2N2S B1463458 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine CAS No. 1256478-41-7](/img/structure/B1463458.png)
6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine
描述
6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine is a chemical compound belonging to the class of thiazolo[5,4-b]pyridines This compound features a thiazole ring fused to a pyridine ring, with chlorine atoms at the 6-position of the thiazole and the 2-position of the pyridine ring, as well as a chloromethyl group at the 2-position of the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the pyridine ring and subsequent chlorination and chloromethylation reactions. Common synthetic routes include:
Thiazole Synthesis: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea or thioamide derivatives.
Pyridine Ring Formation: The pyridine ring can be constructed using a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Chlorination: Chlorination of the thiazole ring at the 6-position can be achieved using chlorine gas or a suitable chlorinating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, with nucleophiles such as amines or alcohols.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, methanol.
Substitution: Amines, alcohols, dimethylformamide (DMF), tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, boronic acids, phosphine ligands.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives, such as amines or alcohols.
Substitution Products: Amides, ethers, or other substituted derivatives.
Coupling Products: Biaryl compounds or other complex structures.
科学研究应用
6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities or receptor binding.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would vary based on the context of the research.
相似化合物的比较
6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine: Similar structure but with an imidazo[1,2-a]pyridine core instead of thiazolo[5,4-b]pyridine.
6-Chloro-2-(chloromethyl)quinazoline: Similar chloromethyl group but with a quinazoline core.
6-Chloro-2-(chloromethyl)pyridine: Similar chloromethyl group but without the fused thiazole ring.
Uniqueness: this compound is unique due to its fused thiazole and pyridine rings, which provide distinct chemical properties and reactivity compared to other similar compounds.
Does this cover everything you were looking for?
属性
IUPAC Name |
6-chloro-2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBUNWSZSDVNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678960 | |
| Record name | 6-Chloro-2-(chloromethyl)[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256478-41-7 | |
| Record name | 6-Chloro-2-(chloromethyl)[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine in current research?
A1: this compound is a crucial intermediate in the multi-step synthesis of PC190723, a novel antibacterial agent. [, ] The development of new antibacterial agents is critical due to the rise of antibiotic resistance, making this compound and its synthetic pathway highly relevant.
Q2: What synthetic approach is considered efficient for producing this compound?
A2: Researchers have developed a practical and high-yielding synthetic route for this compound. This method involves a five-step sequence starting from the readily available 2-amino-5-chloropyridine. [, ] This approach offers a streamlined and efficient pathway compared to previous methods, potentially facilitating further research and development of PC190723 and related compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)
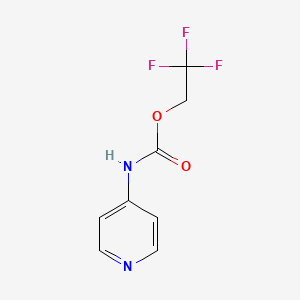
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)
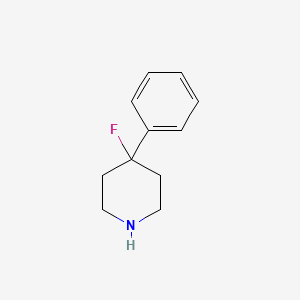


![3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1463390.png)
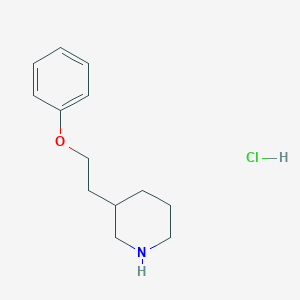
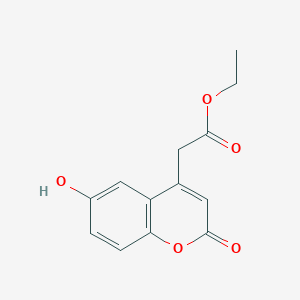
![benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate](/img/structure/B1463393.png)
![2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid](/img/structure/B1463394.png)

